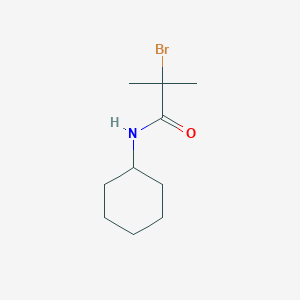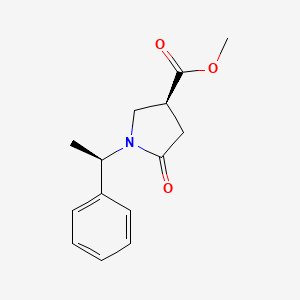
3,3-二甲基吲哚啉
概述
描述
3,3-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is known to form part of the structure of certain squaraine dyes .
Synthesis Analysis
The synthesis of 3,3-Dimethylindoline has been described in various studies. One method involves the Lewis acid mediated cyclisation of N-methallylacetanilide, followed by hydrolysis . Another approach involves the encapsulation of a 3,3-dimethylindoline squaraine inside a tetralactam with anthracene sidewalls .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylindoline has been studied using X-ray crystallography. The squaraine gem-dimethyl groups force a relatively wide separation between the macrocycle anthracene sidewalls .Chemical Reactions Analysis
The chemical reactions involving 3,3-Dimethylindoline have been studied in the context of its incorporation into squaraine dyes. The rotaxanes were prepared by a templated clipping reaction .Physical And Chemical Properties Analysis
3,3-Dimethylindoline has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is also characterized by a topological polar surface area of 12 Ų .科学研究应用
Supramolecular Chemistry: Squaraine Rotaxanes
3,3-Dimethylindoline: is a key component in the synthesis of squaraine rotaxanes . These are mechanically interlocked molecules where a squaraine dye is encapsulated inside a tetralactam macrocycle. The presence of gem-dimethyl groups in 3,3-dimethylindoline squaraine dyes prevents the macrocycle from threading or unthreading, which is crucial for the stability of these structures. This application is significant in the development of fluorescent probes for microscopy and in vivo imaging.
Photophysical Performance Enhancement
The encapsulation of 3,3-Dimethylindoline squaraine dyes within macrocycles leads to improved photophysical properties . For instance, there is a tenfold enhancement in fluorescence quantum yield upon encapsulation. This has potential applications in creating more efficient fluorescent materials for analytical, biological, pharmaceutical, and materials science fields.
Fluorescence Microscopy
Due to their narrow absorption and emission bands, squaraine rotaxanes derived from 3,3-Dimethylindoline are excellent for multicolor imaging protocols . They can be used in fluorescence microscopy, allowing for the observation of multiple targets within biological samples by using a mixture of dyes with different wavelengths.
Molecular Probes
Squaraine rotaxanes with appended targeting groups, which include 3,3-Dimethylindoline , act as effective molecular probes . They are used for fluorescence microscopy and in vivo imaging, providing a way to visualize biological processes and structures with high specificity and sensitivity.
Therapeutic Agent for Gastrointestinal Cancer
Studies have shown that derivatives of indoline, such as 3,3’-Diindolylmethane (DIM) , are effective in attenuating gastrointestinal cancers . DIM influences several cellular and molecular processes, including apoptosis, autophagy, and cell cycle regulation, making it a promising therapeutic agent.
Drug Efficacy Enhancement
3,3’-Diindolylmethane: has been reported to increase the efficacy of other drugs when used in combination treatments for gastrointestinal cancer . This suggests that 3,3-Dimethylindoline derivatives could be used to enhance the effectiveness of existing cancer therapies.
安全和危害
作用机制
Target of Action
3,3-Dimethylindoline is primarily used in the synthesis of squaraine dyes . These dyes are mechanically interlocked molecules comprised of a dumbbell-shaped squaraine dye inside a tetralactam macrocycle . The primary target of 3,3-Dimethylindoline is the squaraine dye, which it helps to encapsulate .
Mode of Action
3,3-Dimethylindoline interacts with its targets through a process known as encapsulation . This process involves the formation of a rotaxane structure, where the 3,3-Dimethylindoline squaraine dye is encapsulated inside a tetralactam macrocycle . The gem-dimethyl groups in 3,3-dimethylindoline squaraine dyes are large enough to prevent macrocycle threading or rotaxane unthreading .
Biochemical Pathways
The biochemical pathways affected by 3,3-Dimethylindoline are primarily related to the photophysical properties of the squaraine dyes . The encapsulation process alters the fluorescence properties of the squaraine dyes, leading to changes in their absorption and emission bands .
Result of Action
The encapsulation of the squaraine dye by 3,3-Dimethylindoline results in a 10-fold enhancement in the squaraine fluorescence quantum yield . One of the new rotaxanes emits an orange light (560−650 nm), completing the palette of known squaraine rotaxane fluorophores whose emission profiles span the color range from green to near-infrared .
Action Environment
The action of 3,3-Dimethylindoline is influenced by the environment in which it is stored and used. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help to maintain the stability and efficacy of the compound .
属性
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCLYMWDRNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473018 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1914-02-9 | |
| Record name | 3,3-DIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


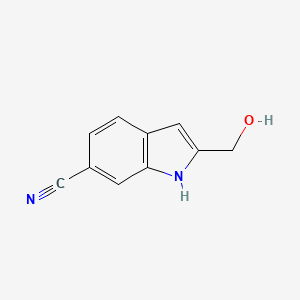
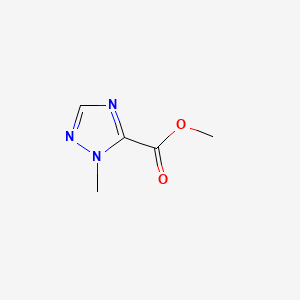
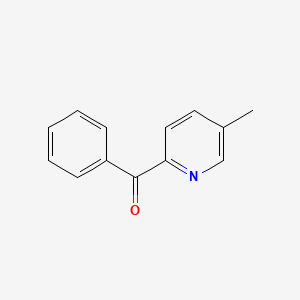
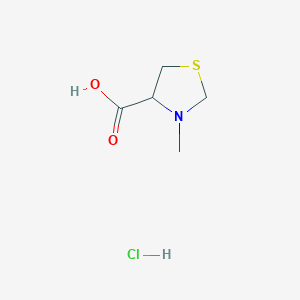
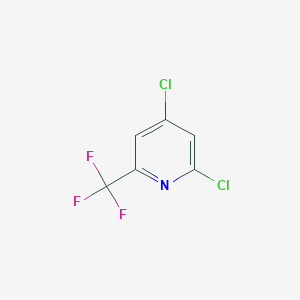


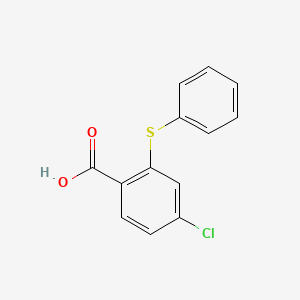
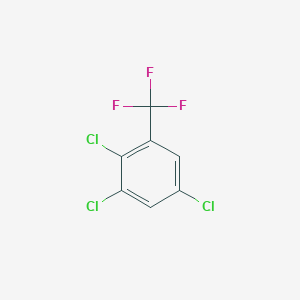

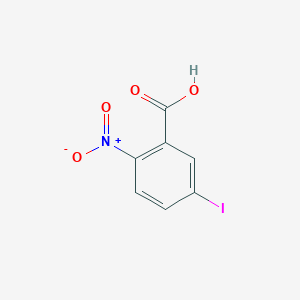
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
